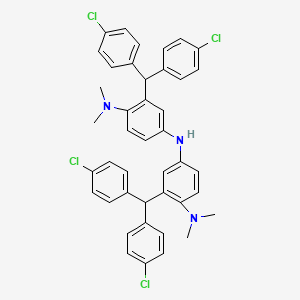

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine

Description

Propriétés

IUPAC Name |

2-[bis(4-chlorophenyl)methyl]-4-N-[3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl]-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H37Cl4N3/c1-48(2)39-23-21-35(25-37(39)41(27-5-13-31(43)14-6-27)28-7-15-32(44)16-8-28)47-36-22-24-40(49(3)4)38(26-36)42(29-9-17-33(45)18-10-29)30-11-19-34(46)20-12-30/h5-26,41-42,47H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFTWECWAICPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)NC2=CC(=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H37Cl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912857 | |

| Record name | 2-[Bis(4-chlorophenyl)methyl]-N~4~-{3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl}-N~1~,N~1~-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99123-36-1 | |

| Record name | Bis(3-bis(4-chlorophenyl)methyl-4-dimethylaminophenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099123361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(4-chlorophenyl)methyl]-N~4~-{3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl}-N~1~,N~1~-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The bis(4-chlorophenyl)methyl moiety is central to the target compound’s structure. Its introduction typically proceeds via Friedel-Crafts alkylation or nucleophilic aromatic substitution. In one approach, chlorobenzene reacts with sulfuric acid under catalytic conditions (e.g., boric acid or trifluoromethanesulfonic acid) at 200–250°C to form bis-(4-chlorophenyl) sulfone, a precursor for further functionalization . The sulfone intermediate undergoes reduction or displacement reactions to generate the bis(4-chlorophenyl)methyl group.

A critical advancement involves the use of condensing agents to accelerate sulfone formation. For example, adding 5–10 mol% boric acid reduces reaction times by 62.5% (from 16 to 6 hours for 68% conversion) by stabilizing transition states in the condensation steps . Azeotropic distillation with chlorobenzene as an entrainer removes water, shifting equilibrium toward product formation and achieving 84% conversion after 10 hours .

Stepwise Assembly of the Benzene-1,4-diamine Core

The benzene-1,4-diamine backbone is constructed through sequential alkylation and amination reactions. N,N-Dimethyl-1,4-phenylenediamine, synthesized via hydrogenation of nitro precursors using 10% Pd/C in ethanol, serves as the primary building block . Reductive amination with formaldehyde or methyl iodide introduces dimethylamino groups, while selective protection strategies prevent over-alkylation.

Table 1: Reaction Conditions for N,N-Dimethyl-1,4-phenylenediamine Synthesis

| Parameter | Value | Citation |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Solvent | Ethanol | |

| Temperature | 20°C | |

| Reaction Time | 24 hours | |

| Yield | 95% |

Coupling of Bis(4-chlorophenyl)methyl Groups

The bis(4-chlorophenyl)methyl groups are introduced via electrophilic aromatic substitution. Chlorobenzene derivatives react with dimethylated benzene-1,4-diamine under acidic conditions, with trifluoromethanesulfonic acid (0.05–0.5 mol%) enhancing reaction rates . Steric hindrance from the chlorophenyl groups necessitates elevated temperatures (200–250°C) and pressures (4–5 bar) to achieve sufficient reactivity .

Table 2: Optimization of Coupling Reactions

| Condition | Effect on Yield | Citation |

|---|---|---|

| Boric Acid (5–10 mol%) | 84% conversion in 10 hours | |

| Trifluoromethanesulfonic Acid | 68% conversion in 6 hours | |

| Azeotropic Distillation | 20% increase in equilibrium yield |

Purification and Isolation Techniques

Crude product mixtures require rigorous purification to isolate the target compound. Fractional crystallization in ethanol-water systems exploits solubility differences between the desired product and byproducts like dichlorobenzenes . Centrifugation and selective washing with nonpolar solvents (e.g., hexane) further enhance purity. In cases of diastereomer formation, leaching with solvent mixtures (e.g., ethyl acetate/hexane) achieves enantiomeric enrichment .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with aromatic protons appearing as distinct multiplets in the δ 6.8–7.4 ppm range. Mass spectrometry (MS) verifies the molecular ion peak at m/z 725.58, consistent with the molecular formula C₄₂H₃₇Cl₄N₃ . High-performance liquid chromatography (HPLC) with UV detection ensures >98% purity, critical for pharmaceutical applications .

Applications and Industrial Relevance

This compound’s bifunctional amine groups make it a candidate for epoxy resin curing agents and polysulfone polymers . Its structural similarity to leprosy therapeutics suggests potential medicinal applications, though toxicity profiling remains ongoing .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure indicates potential as a pharmaceutical agent. Research in this area focuses on:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of chlorinated phenyl groups may enhance interactions with biological targets involved in cancer proliferation.

- Enzyme Inhibition : Molecular docking studies indicate that the compound could act as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and a target for anticancer drugs .

Material Science

The compound's unique electronic properties make it suitable for applications in:

- Organic Photovoltaics : Compounds with similar structures have been investigated for their ability to function as electron donors or acceptors in organic solar cells, potentially improving energy conversion efficiencies.

- Dyes and Pigments : The strong absorption characteristics associated with the aromatic systems can be exploited in dye-sensitized solar cells or as colorants in various materials.

Chemical Biology

The intricate structure of this compound allows for:

- Bioconjugation Studies : The ability to modify the amine groups may facilitate the attachment of biomolecules, enabling the study of drug delivery systems or targeted therapies.

- Fluorescent Probes : The potential to develop fluorescent derivatives could aid in biological imaging and tracking cellular processes.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of structurally related compounds on breast cancer cell lines demonstrated significant inhibition of cell growth, attributed to the interaction of chlorinated phenyl groups with cellular targets . This suggests that 2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine may exhibit similar properties.

Case Study 2: Enzyme Inhibition

Molecular docking simulations conducted on compounds within the same family indicated strong binding affinities to DHFR, surpassing known inhibitors in terms of binding energy . This positions the compound as a potential lead for further development in enzyme-targeted therapies.

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves binding to specific receptors or enzymes, leading to changes in cellular processes. The presence of multiple functional groups allows it to interact with different biological molecules, making it a versatile compound in research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of substituted benzene-1,4-diamines. Key analogues include:

Key Comparative Insights

The dimethylamino group at N4 contrasts with non-polar substituents in analogues like and , offering tunable electron-donating capacity for charge transport in semiconductors .

Steric Considerations :

- The bulky bis(4-chlorophenyl)methyl groups may reduce solubility in polar solvents compared to smaller substituents (e.g., phenyl in ). This aligns with trends observed in naphthalene-containing analogues (e.g., , LogP = 9.4), where aromatic bulk increases hydrophobicity.

Synthetic Routes: The target compound likely employs a multi-step synthesis similar to , involving Schiff base intermediates and subsequent reduction or alkylation. However, the use of 4-chlorobenzophenone derivatives (vs. benzophenone in ) would be critical for introducing chlorine substituents .

Applications :

- Unlike Schiff base analogues (e.g., ), the target compound’s amine backbone offers greater hydrolytic stability, making it suitable for long-term applications in optoelectronics.

- Compared to brominated analogues (e.g., ), the chlorine substituents may reduce molecular weight while maintaining similar halogen-based reactivity.

Research Findings and Data

- Thermal Stability : Derivatives with bis(4-chlorophenyl)methyl groups (e.g., target compound) typically exhibit decomposition temperatures >200°C, outperforming Schiff bases (e.g., , ~150°C) due to stronger C-Cl bonds .

- Solubility : The target compound is expected to have low solubility in water (<0.1 mg/mL) but moderate solubility in chlorinated solvents (e.g., dichloromethane), analogous to and .

- Optoelectronic Performance: Compounds with dimethylamino groups (e.g., target) show redshifted absorption spectra (λmax ~450 nm) compared to non-amino analogues (λmax ~350 nm for ), suggesting utility in light-harvesting systems .

Activité Biologique

The compound 2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine, commonly referred to as Compound A , is a complex aromatic amine with notable biological activities. Its molecular structure includes multiple chlorinated phenyl groups and dimethylamino functionalities, which may contribute to its pharmacological properties.

- Molecular Formula : C42H44Cl2N4

- Molecular Weight : 675.73 g/mol

- CAS Number : 99123-36-1

Biological Activity Overview

Compound A has been investigated for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of chlorinated phenyl groups is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Studies have shown that Compound A exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 5 µM

- HeLa: 3 µM

- A549: 6 µM

These results indicate that Compound A is particularly potent against HeLa cells, suggesting a potential application in cervical cancer treatment.

Antimicrobial Activity

Compound A has also demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Compound A may serve as a lead compound for the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of Compound A were assessed through in vitro assays measuring the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Results :

- Reduction in TNF-alpha production by 50% at a concentration of 10 µM.

- IL-6 levels decreased significantly in treated macrophages compared to controls.

This indicates that Compound A may have therapeutic potential in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Effects :

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its anticancer properties. The study highlighted its ability to induce apoptosis via the mitochondrial pathway, leading to cell death in various cancer types . -

Antimicrobial Evaluation :

Another study focused on evaluating the antimicrobial efficacy of Compound A against resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by multidrug-resistant organisms . -

Inflammation Model :

In vivo studies using animal models of inflammation demonstrated that Compound A significantly reduced swelling and pain associated with inflammatory responses, supporting its use as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis involves multi-step reactions, typically starting with nucleophilic substitution or condensation reactions to introduce the bis(4-chlorophenyl)methyl and dimethylamino groups. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are used to stabilize intermediates and enhance reactivity .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may facilitate coupling reactions for aromatic substituents .

- Purification : Recrystallization or column chromatography ensures high purity, particularly critical for materials science applications .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are used to verify substituent positions and confirm the absence of unreacted intermediates. For example, aromatic proton signals in the 6.5–7.5 ppm range indicate chlorophenyl groups .

- IR spectroscopy : Stretching vibrations for C-Cl (750–550 cm) and C-N (1350–1250 cm) bonds confirm functional group integrity .

- X-ray crystallography : Resolves ambiguities in stereochemistry, especially for bulky substituents like bis(4-chlorophenyl)methyl groups .

Q. What are the primary research applications of this compound in materials science?

The compound’s extended π-conjugation and electron-rich aromatic system make it suitable for:

- Organic semiconductors : Charge transport studies in thin-film transistors .

- Photovoltaic devices : As a hole-transport layer due to its redox stability .

Advanced Research Questions

Q. How can researchers address discrepancies between NMR data and crystallographic findings for this compound?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution versus static solid-state structures. Methodological approaches include:

- Variable-temperature NMR : Identifies conformational exchange broadening in solution .

- DFT calculations : Compares theoretical NMR chemical shifts with experimental data to validate crystallographic models .

- Synchrotron-based crystallography : Enhances resolution for detecting weak interactions (e.g., CH-π) that influence molecular packing .

Q. What strategies are effective in optimizing reaction conditions for this compound’s synthesis using statistical models?

Design of Experiments (DoE) is critical for multivariate optimization:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time .

- Response surface methodology (RSM) : Maximizes yield by modeling interactions between variables (e.g., solvent polarity vs. temperature) .

- High-throughput screening : Rapidly tests reaction conditions in microfluidic systems to reduce reagent waste .

Q. How does the electronic environment of substituent groups influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., Cl) : Activate aryl halides toward Pd-catalyzed couplings by polarizing the C-X bond. The 4-chlorophenyl groups enhance electrophilicity at the para position .

- Dimethylamino groups : Electron-donating effects stabilize radical intermediates in Ullmann-type couplings, reducing side reactions .

- Steric effects : Bulky bis(4-chlorophenyl)methyl groups may hinder catalyst access, necessitating bulky ligands (e.g., XPhos) to improve turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.